EGFR ATP-Binding Site Docking Score: Rugosaflavonoid Derivative 6f vs. Quercetin Standard
In a direct computational head‑to‑head comparison, the rugosaflavonoid derivative 6f (bearing the 5‑hydroxy‑7‑methyl chromone core identical to the target compound with additional aryl substitutions) achieved a superior Glide docking score (Gscore) of −8.608 against the ATP‑binding site of EGFR (PDB: 1M17), compared to −8.310 for the widely used flavonoid standard quercetin [1]. This 0.298‑unit improvement indicates more favorable binding interactions arising specifically from the 7‑methyl substitution and the 3,4‑dimethoxyphenyl B‑ring, as quercetin possesses a catechol B‑ring and a 7‑OH group that alter both hydrophobic packing and hydrogen‑bond geometry [1].
Quercetin: −8.310
| Evidence Dimension | Molecular docking score (Gscore) against EGFR ATP-binding site |
|---|---|
| Target Compound Data | −8.608 (rugosaflavonoid derivative 6f) |
| Comparator Or Baseline | Quercetin: −8.310 |
| Quantified Difference | ΔGscore = −0.298 (more negative; improved predicted binding affinity) |
| Conditions | Glide docking, EGFR (PDB: 1M17) ATP-binding site; study from Puranik & Srivastava, RSC Adv. 2017 [1] |
Why This Matters
For users selecting a flavonoid scaffold for EGFR-targeted anticancer drug design, this quantitative docking advantage provides a measurable rationale to choose the 5‑hydroxy‑7‑methyl chromone core over quercetin, improving the probability of obtaining low‑micromolar cellular activity.
- [1] Puranik, N. V.; Srivastava, P. First synthesis of rugosaflavonoid and its derivatives and their activity against breast cancer. RSC Adv. 2017, 7, 33052–33060. View Source
